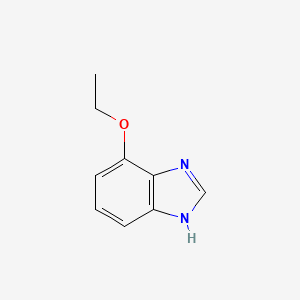

4-ethoxy-1H-benzimidazole

Description

Significance of the Benzimidazole (B57391) Scaffold in Chemical Biology Research

The benzimidazole ring system, formed by the fusion of benzene (B151609) and imidazole (B134444), is a structural motif of paramount importance in medicinal chemistry and chemical biology. ajptonline.comarabjchem.org Its significance stems from its dual identity as a "privileged structure" and a versatile "pharmacophore."

A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The benzimidazole scaffold fits this description perfectly, demonstrating a remarkable ability to interact with a wide array of enzymes and receptors. nih.govijpsjournal.comnih.gov This promiscuity is attributed to its distinct physicochemical properties. The benzimidazole nucleus possesses both hydrogen bond donor and acceptor capabilities, can participate in π-π stacking interactions, and engage in hydrophobic and coordination bonds. nih.govnih.gov These features allow benzimidazole derivatives to readily bind with various biomolecules, including proteins and nucleic acids. nih.gov

As a pharmacophore, the benzimidazole core represents the essential three-dimensional arrangement of atoms or functional groups responsible for a biological effect. Its structural similarity to naturally occurring purines, such as those found in vitamin B12, allows it to act as a structural isostere for endogenous nucleotides, facilitating interactions with biological systems. ajptonline.comijpsjournal.comresearchgate.net This inherent bio-mimicry makes it a valuable starting point for the design of new bioactive molecules. nih.govnih.gov

The versatility of the benzimidazole scaffold is reflected in the extensive range of biological activities exhibited by its derivatives. These compounds have been investigated for their potential as:

Antimicrobial agents: Including antibacterial, antifungal, and antiviral properties. nih.govthieme-connect.comderpharmachemica.com

Anticancer agents: Demonstrating cytotoxic effects against various cancer cell lines. nih.govthieme-connect.comimpactfactor.org

Anti-inflammatory agents: Modulating inflammatory pathways. ajptonline.comthieme-connect.comnih.gov

Antihypertensive agents: Affecting blood pressure regulation. nih.govderpharmachemica.comiosrphr.org

Anthelmintic agents: Combating parasitic worm infections. ajptonline.comnih.govderpharmachemica.com

Antiprotozoal agents: Showing activity against protozoan parasites. ijpsjournal.comcbijournal.comnih.gov

Antioxidant agents. ijpsjournal.comthieme-connect.comcbijournal.com

This broad spectrum of activity makes benzimidazole derivatives invaluable tools for elucidating the mechanisms of various diseases and biological processes. nih.govekb.eg By systematically modifying the benzimidazole core and studying the resulting changes in biological activity, researchers can gain insights into the specific molecular interactions that drive these effects.

Rationale for Focused Research on 4-Ethoxy-1H-Benzimidazole and Related Ethoxy-Substituted Analogues

While the benzimidazole scaffold itself is of great interest, the specific substitution patterns on the ring play a crucial role in determining the compound's biological profile. The focused investigation of this compound and its ethoxy-substituted relatives is a strategic approach to understanding these nuances.

The type and position of substituents on the benzimidazole ring significantly influence its electronic properties, lipophilicity, and steric profile, all of which are critical for biological activity. nih.govtandfonline.com Structure-activity relationship (SAR) studies have consistently shown that substitutions at various positions, including N1, C2, C5, and C6, can dramatically alter the potency and selectivity of benzimidazole derivatives. arabjchem.orgnih.govresearchgate.net

The presence of an ethoxy group, as in this compound, can enhance a compound's ability to interact with hydrophobic pockets within enzymes or receptors. smolecule.com The position of this substituent is not trivial. For instance, in the context of anti-inflammatory activity, it has been observed that an electron-releasing methoxy (B1213986) group at the 6-position can lead to strong activity, whereas substitutions at the 5- and 6-positions were unfavorable for CXCR3 antagonism. nih.gov The specific placement of the ethoxy group at the 4-position in this compound, therefore, presents a unique chemical entity with a distinct potential for biological interactions that warrants dedicated investigation. For example, a series of 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole derivatives were synthesized and showed high affinity for the D2 dopamine (B1211576) receptor. nih.gov

The history of benzimidazole research dates back to 1872 when Hoebrecker first synthesized a derivative. iosrphr.orgcbijournal.comchemijournal.com However, it was the discovery in the 1940s and 1950s that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of vitamin B12 that significantly spurred interest in this heterocyclic system. chemijournal.comijarsct.co.in

Early research methodologies were largely centered on classical organic synthesis and in vivo screening. Over the decades, the field has evolved dramatically. The advent of modern synthetic techniques, including greener methods like microwave and ultrasound-assisted synthesis, has enabled the rapid and efficient generation of diverse benzimidazole libraries. thieme-connect.commdpi.com Furthermore, the integration of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, has revolutionized the drug design process, allowing for a more rational approach to developing novel benzimidazole-based compounds. nih.govresearchgate.net Spectroscopic techniques like NMR and mass spectrometry are now routinely used for unambiguous structural characterization. researchgate.netorientjchem.orgnih.gov This evolution in research methodologies provides a powerful toolkit for the detailed investigation of specific compounds like this compound and their interactions with biological targets.

Data Tables

Table 1: Investigated Biological Activities of Benzimidazole Derivatives

| Biological Activity | References |

| Antimicrobial | nih.govthieme-connect.comderpharmachemica.com |

| Anticancer | nih.govthieme-connect.comimpactfactor.org |

| Anti-inflammatory | ajptonline.comthieme-connect.comnih.gov |

| Antihypertensive | nih.govderpharmachemica.comiosrphr.org |

| Anthelmintic | ajptonline.comnih.govderpharmachemica.com |

| Antiprotozoal | ijpsjournal.comcbijournal.comnih.gov |

| Antioxidant | ijpsjournal.comthieme-connect.comcbijournal.com |

Structure

3D Structure

Properties

CAS No. |

7471-06-9 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

4-ethoxy-1H-benzimidazole |

InChI |

InChI=1S/C9H10N2O/c1-2-12-8-5-3-4-7-9(8)11-6-10-7/h3-6H,2H2,1H3,(H,10,11) |

InChI Key |

IBVQECXUHWRVMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1N=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Ethoxy 1h Benzimidazole Derivatives

Established Synthetic Routes for Benzimidazole (B57391) Core Formation

The foundational methods for constructing the benzimidazole ring system have been refined over many decades and typically involve the condensation of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile.

The most traditional and widely employed method for synthesizing benzimidazoles is the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as nitriles, imidates, or orthoesters). tandfonline.comthieme-connect.comnih.gov This reaction, often requiring strong acidic conditions and high temperatures, involves the formation of an amide intermediate followed by cyclodehydration. acs.org

An alternative and straightforward approach involves the condensation of o-phenylenediamines with aldehydes. iosrjournals.org This process typically occurs in two steps: an initial condensation to form a Schiff base, followed by an oxidative cyclodehydrogenation to yield the final benzimidazole product. tandfonline.com A variety of oxidizing agents and catalytic systems have been developed to facilitate this transformation. iosrjournals.org While effective, these classical methods can present challenges such as harsh reaction conditions, long reaction times, and the use of toxic solvents. mdpi.com

The synthesis of specifically substituted benzimidazoles, such as those bearing an ethoxy group, requires appropriately substituted starting materials. A representative synthesis for an ethoxy-substituted benzimidazole involves a multi-step sequence starting from phenacetin (B1679774) to produce the key intermediate, 5-ethoxy-ortho-phenylenediamine. mdpi.com

The process can be outlined as follows:

Nitration: Phenacetin is nitrated using concentrated nitric acid to yield N-(5-ethoxy-2-nitrophenyl)acetamide. mdpi.com

Reduction of Nitro Group: The resulting acetamide (B32628) is then reduced, for example with alcohol, to give 5-ethoxy-2-nitroaniline. mdpi.com

Formation of Diamine: The nitroaniline derivative undergoes further reaction, such as with hydrazine (B178648) hydrate, to produce 5-ethoxy-ortho-phenylenediamine. mdpi.com

Cyclization: Finally, the substituted o-phenylenediamine is condensed with various carboxylic acids to yield the corresponding 5-ethoxy-benzimidazole derivatives. mdpi.com The crude product is often purified by recrystallization from a solvent like ethanol. mdpi.com

This targeted approach allows for the precise placement of the ethoxy substituent on the benzimidazole core, a crucial aspect for developing compounds with specific biological activities.

Novel Synthetic Approaches and Methodological Innovations

In response to the growing need for environmentally responsible chemical manufacturing, significant research has focused on developing greener synthetic routes for benzimidazoles. ijarsct.co.inijpdd.org These modern approaches aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. ijarsct.co.ineprajournals.com

The application of green chemistry principles has led to the development of cleaner, more efficient, and cost-effective methods for benzimidazole synthesis. sphinxsai.com Key strategies include the use of alternative energy sources like microwave irradiation, the implementation of solvent-free reaction conditions, and the use of recyclable and non-toxic catalysts. thieme-connect.commdpi.comnih.gov

Eliminating organic solvents is a primary goal of green chemistry, as they often contribute significantly to chemical waste and environmental pollution. eprajournals.com Several solvent-free protocols for benzimidazole synthesis have been successfully developed.

One such method involves microwave irradiation of reactants, either alone or on a solid support. nih.gov This technique can dramatically reduce reaction times from hours to minutes and increase product yields. nih.gov For instance, the microwave-assisted reaction of N-phenyl-o-phenylenediamine and benzaldehyde (B42025) under solvent-free conditions can achieve yields of 86-99% in just 5-10 minutes. nih.gov Another approach is mechanochemistry, using ball milling to facilitate the reaction between o-phenylenediamine and benzoic acid, which can produce yields of up to 95%. mdpi.com Additionally, efficient solvent-free syntheses have been reported using an oxidant such as iodobenzene (B50100) diacetate at room temperature, affording products in 3-5 minutes. tandfonline.com

| Method | Reactants | Conditions | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| Microwave Irradiation | N-phenyl-o-phenylenediamine + Benzaldehyde | Er(OTf)₃ catalyst, 60°C | 5-10 min | 86-99% | nih.gov |

| Ball Milling | o-Phenylenediamine + Benzoic Acid | 20 Hz frequency | 60 min | ~95% | mdpi.com |

| Oxidative Cyclization | o-Phenylenediamine + Benzaldehyde | Iodobenzene diacetate, Room Temp. | 3-5 min | Good to Excellent | tandfonline.com |

| Thermal | o-Phenylenediamine + Aldehyde | Solvent-free, 140°C | Not specified | Good | semanticscholar.org |

The use of efficient and recyclable catalysts is central to sustainable synthesis. mdpi.com Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for reuse. tandfonline.com Various catalytic systems have been successfully applied to the green synthesis of benzimidazoles.

ZnO Nanoparticles: Zinc oxide nanoparticles (ZnO NPs) have been employed as an effective catalyst for the synthesis of benzimidazoles. nih.gov For example, the reaction of 4-methyl-1,2-phenylenediamine with formic acid at 70°C in the presence of ZnO nanoparticles produced a 94% yield of the corresponding benzimidazole. semanticscholar.org The use of ZnO NPs often results in high product yields, shorter reaction times, and allows for the catalyst to be recycled. nih.govnih.gov

Acetic Acid: Simple and environmentally benign reagents like acetic acid can serve as effective promoters. Acetic acid has been used to facilitate the condensation of o-phenylenediamine under microwave irradiation, providing a green and efficient synthetic route. sphinxsai.com

Ammonium Chloride: Ammonium chloride (NH₄Cl) is an inexpensive and economical catalyst for the synthesis of 2-substituted benzimidazoles. It effectively catalyzes the condensation of o-phenylenediamines with aldehydes or carboxylic acids at elevated temperatures (80-90°C), demonstrating its utility in more sustainable chemical processes. sphinxsai.comsemanticscholar.org

| Catalyst | Reactants | Conditions | Yield | Advantages | Source |

|---|---|---|---|---|---|

| ZnO Nanoparticles | o-Phenylenediamine + Aldehyde | Ultrasound irradiation | Excellent | Recyclable catalyst, short reaction time | nih.gov |

| Acetic Acid | o-Phenylenediamine | Microwave irradiation | Not specified | Green promoter | sphinxsai.com |

| Ammonium Chloride (NH₄Cl) | o-Phenylenediamine + Aromatic Acid | 80-90°C, EtOH | 72-90% | Economical, green | semanticscholar.org |

| Ammonium Chloride (NH₄Cl) | o-Phenylenediamine + Aldehyde | 80-90°C | Moderate to Good | Green, economical | sphinxsai.com |

Microwave-Assisted Organic Synthesis of Benzimidazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique for the rapid synthesis of benzimidazole derivatives, offering significant advantages over conventional heating methods, such as reduced reaction times, higher yields, and cleaner reaction profiles. nih.govrasayanjournal.co.inarkat-usa.org This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic acceleration of reaction rates. nih.govrasayanjournal.co.in While specific studies focusing exclusively on the microwave-assisted synthesis of 4-ethoxy-1H-benzimidazole are not extensively documented, the general principles and methodologies are broadly applicable.

The synthesis of benzimidazole derivatives under microwave irradiation typically involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. mdpi.com In a typical procedure, a mixture of the reactants is irradiated in a microwave reactor, often in the presence of a catalyst or a solid support, to afford the desired benzimidazole derivative in a fraction of the time required by conventional heating. mdpi.com For instance, the synthesis of 1,2-disubstituted benzimidazoles has been efficiently achieved under solvent-free conditions using microwave irradiation, highlighting the environmentally friendly nature of this approach. mdpi.com

The benefits of MAOS in the synthesis of benzimidazole derivatives are summarized in the table below:

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Yields | Moderate to good | Often higher yields |

| Energy Consumption | High | Lower |

| Reaction Conditions | Often harsh | Milder conditions |

| By-products | Can be significant | Reduced by-product formation |

This methodology's adaptability makes it a highly attractive option for the synthesis of a wide array of this compound derivatives for further chemical exploration and biological evaluation.

Electrochemical Synthetic Strategies for Benzimidazoles

Electrochemical synthesis represents a green and sustainable approach to the construction of benzimidazole rings. researchgate.net This method utilizes electrical current to drive chemical reactions, often avoiding the need for harsh reagents and catalysts. researchgate.net While specific examples of the electrochemical synthesis of this compound are not prevalent in the literature, the general strategies developed for other benzimidazole derivatives can be extrapolated.

One common electrochemical approach involves the intramolecular C-H amination of N-aryl amidines. researchgate.net This process typically occurs under metal- and external oxidant-free conditions, making it an environmentally benign methodology. researchgate.net The reaction proceeds through the generation of a radical cation intermediate, which then undergoes cyclization to form the benzimidazole ring.

Another electrochemical strategy involves the reductive cyclization of o-nitroanilines in the presence of an aldehyde. This method allows for the in-situ generation of the o-phenylenediamine precursor, which then condenses with the aldehyde to form the benzimidazole core. The electrochemical approach offers precise control over the reaction conditions and can often lead to high yields and selectivities.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies

The systematic derivatization of the this compound scaffold is crucial for elucidating structure-activity relationships (SAR). By modifying different positions of the benzimidazole ring, researchers can probe the interactions of these molecules with their biological targets and optimize their pharmacological properties.

N-Alkylation and N-Substitution Reactions

The nitrogen atoms of the benzimidazole ring are key sites for derivatization, allowing for the introduction of a wide variety of substituents that can significantly influence the molecule's physicochemical properties and biological activity. beilstein-journals.orgnih.gov N-alkylation is a common strategy to introduce alkyl or substituted alkyl groups at the N-1 position of the benzimidazole ring. nih.gov

These reactions are typically carried out by treating the this compound with an appropriate alkylating agent, such as an alkyl halide or a tosylate, in the presence of a base. beilstein-journals.orgd-nb.info The choice of base and solvent can influence the regioselectivity of the alkylation, although for symmetrically N-unsubstituted benzimidazoles, this is not a concern.

| Alkylating Agent | Base | Solvent | Typical Yield |

| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | K2CO3, NaH | Acetonitrile, DMF | Good to Excellent |

| Dialkyl Sulfate (e.g., Dimethyl Sulfate) | NaOH, KOH | Acetone, Water | Good to Excellent |

| Epoxides | Lewis Acids | Aprotic Solvents | Moderate to Good |

The introduction of different N-substituents can modulate factors such as solubility, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

Electrophilic Substitution at the Benzene (B151609) Ring of this compound Scaffold

The benzene portion of the this compound scaffold is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at the C-5, C-6, and C-7 positions. researchgate.netyoutube.com The directing effects of the existing ethoxy group and the fused imidazole (B134444) ring play a crucial role in determining the regioselectivity of these reactions. youtube.com

The ethoxy group at the C-4 position is an ortho-, para-directing and activating group due to its electron-donating resonance effect. The fused imidazole ring, being electron-rich, also influences the reactivity of the benzene ring. Theoretical calculations and experimental observations on related benzimidazole systems suggest that the C-7 position is generally the most activated towards electrophilic attack, followed by the C-5 position.

Common electrophilic substitution reactions that can be applied to the this compound scaffold include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br), often using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, though these reactions can sometimes be challenging on heterocyclic systems.

Controlling the regioselectivity of these reactions is a key synthetic challenge, and the choice of reagents and reaction conditions is critical to achieving the desired substitution pattern. researchgate.net

Tailoring Substituents at C-2, C-5, and C-6 Positions to Influence Interactions

The modification of substituents at the C-2, C-5, and C-6 positions of the this compound core is a cornerstone of SAR-driven drug design. nih.govnih.govrsc.org These positions offer opportunities to introduce a wide range of functional groups that can engage in specific interactions with biological targets.

C-2 Position: The C-2 position is readily functionalized through the condensation of 3-ethoxy-1,2-phenylenediamine with a variety of carboxylic acids, aldehydes, or their derivatives. nih.govrsc.org This allows for the introduction of diverse aryl, heteroaryl, alkyl, and functionalized alkyl groups. The nature of the C-2 substituent can profoundly impact the biological activity of the resulting benzimidazole derivative.

C-5 and C-6 Positions: As part of the benzene ring, the C-5 and C-6 positions can be functionalized through electrophilic aromatic substitution, as discussed previously. Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, on halogenated this compound precursors provide a powerful means to introduce a wide array of aryl, heteroaryl, and amino substituents at these positions. nih.gov

The following table summarizes some common synthetic strategies for introducing substituents at these key positions:

| Position | Synthetic Strategy | Introduced Substituents |

| C-2 | Condensation with carboxylic acids/aldehydes | Aryl, Heteroaryl, Alkyl, Aminoalkyl |

| C-5 | Electrophilic Aromatic Substitution | Nitro, Halogen, Sulfonyl |

| C-5 | Palladium-catalyzed Cross-Coupling | Aryl, Heteroaryl, Amino |

| C-6 | Electrophilic Aromatic Substitution | Nitro, Halogen, Sulfonyl |

| C-6 | Palladium-catalyzed Cross-Coupling | Aryl, Heteroaryl, Amino |

Through the careful selection and combination of these synthetic methodologies, a vast chemical space of this compound derivatives can be accessed and systematically evaluated to identify compounds with optimized therapeutic potential.

Theoretical and Computational Investigations of 4 Ethoxy 1h Benzimidazole

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to characterizing the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and reactivity, providing a detailed picture of molecular behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. niscpr.res.in A primary application of DFT is geometry optimization, which identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For benzimidazole (B57391) derivatives, calculations are commonly performed using functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to obtain reliable geometries and energies. researchgate.netnih.gov This process provides key data on bond lengths, bond angles, and dihedral angles.

While DFT is widely applied to the benzimidazole scaffold, specific published studies detailing the fully optimized geometry and energetic parameters for 4-ethoxy-1H-benzimidazole were not available in the reviewed literature. However, research on related structures, such as N-Butyl-1H-benzimidazole, has shown that theoretical parameters calculated via the B3LYP/6-311++G(d,p) method are in excellent agreement with experimental data, demonstrating the reliability of this approach for substituted benzimidazoles. nih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. sapub.org The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. sapub.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily polarized and exhibits higher chemical reactivity. irjweb.comyoutube.com This energy gap is fundamental as it corresponds to the lowest energy electronic excitation possible within the molecule. niscpr.res.in

Specific EHOMO, ELUMO, and energy gap values calculated for this compound are not detailed in the available scientific literature. For illustrative purposes, the table below presents quantum chemical parameters calculated for two other benzimidazole derivatives using the B3LYP/6-311G(d,p) method, demonstrating the typical range of these values. dergipark.org.tr

| Parameter | Compound 1¹ | Compound 2² |

| EHOMO (eV) | -5.886 | -6.183 |

| ELUMO (eV) | -1.201 | -1.578 |

| Energy Gap (ΔE) (eV) | 4.685 | 4.605 |

| ¹ 1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole | ||

| ² 4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole |

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. dergipark.org.trcumhuriyet.edu.tr These descriptors are calculated using the following equations, based on Koopman's theorem, where Ionization Potential (I) ≈ -EHOMO and Electron Affinity (A) ≈ -ELUMO. ijarset.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): Measures the resistance of a molecule to change its electronic configuration. A harder molecule has a larger HOMO-LUMO gap. researchgate.net η = (I - A) / 2

Chemical Softness (S): Is the reciprocal of hardness and indicates a molecule's polarizability. ijarset.com S = 1 / η

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts an optimal amount of electronic charge from the environment. ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

While specific values for this compound are not available, the table below provides illustrative data for the same representative benzimidazole derivatives to show how these descriptors are quantified. dergipark.org.tr

| Descriptor | Compound 1¹ | Compound 2² |

| Electronegativity (χ) (eV) | 3.543 | 3.880 |

| Chemical Hardness (η) (eV) | 2.342 | 2.302 |

| Chemical Softness (S) (eV⁻¹) | 0.427 | 0.434 |

| Electrophilicity Index (ω) (eV) | 2.680 | 3.268 |

| ¹ 1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole | ||

| ² 4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, is a powerful method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). nih.gov This analysis identifies critical points in the electron density field, particularly bond critical points (BCPs), which exist between two chemically bonded atoms.

The properties at these BCPs, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the chemical bond. sciepub.com Generally, a high value of ρ and a negative Laplacian (∇²ρ < 0) are characteristic of shared-shell interactions (covalent bonds), indicating a concentration of electron density. Conversely, a low ρ value and a positive Laplacian (∇²ρ > 0) signify closed-shell interactions, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. sciepub.com

A specific QTAIM study dedicated to characterizing the bonding in this compound has not been reported in the reviewed literature. However, this methodology has been applied to other complex benzimidazole derivatives to analyze intramolecular hydrogen bonds and other non-covalent interactions that dictate their conformation and crystal packing. nih.govsciepub.com

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. eprajournals.com It is widely used in drug discovery to understand how potential drugs interact with biological targets and to estimate the strength of this interaction, often expressed as a binding affinity or docking score. ukm.my

The benzimidazole scaffold is a key component in many pharmacologically active compounds and is known to interact with a variety of biomolecular targets, including enzymes like kinases and receptors. dovepress.comnih.govmdpi.comsemanticscholar.org Molecular docking studies on benzimidazole derivatives aim to identify the specific amino acid residues in the target's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively determine the binding affinity. eprajournals.com

No specific molecular docking studies featuring this compound as the ligand were identified in the surveyed scientific literature. To illustrate the methodology, the table below presents docking results for two different benzimidazole derivatives against the BRAFV600 kinase, a significant target in cancer therapy. mdpi.com This demonstrates how docking scores and key interactions are reported.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Vemurafenib (Reference) | BRAFV600 | -3.5 | CYS 532 |

| Compound 4c¹ | BRAFV600 | -5.4 | CYS 532 |

| Compound 4e² | BRAFV600 | -1.9 | CYS 532 |

| ¹ N′-(4-Nitrobenzylidene)-2-(4-chlorophenyl)-1H-benzimidazole-5-carbohydrazide | |||

| ² N′-(4-Chlorobenzylidene)-2-(4-chlorophenyl)-1H-benzimidazole-5-carbohydrazide |

Elucidation of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking, Salt Bridges)

No specific studies detailing the intermolecular interactions of this compound were found. However, the benzimidazole scaffold is well-characterized in its ability to form various non-covalent interactions that are crucial for its biological activity and material properties.

Hydrogen Bonding: The benzimidazole core contains both a hydrogen bond donor (the N-H group of the imidazole (B134444) ring) and hydrogen bond acceptors (the nitrogen atoms). This allows benzimidazole derivatives to form robust hydrogen-bonding networks. For instance, studies on phenol-substituted benzimidazoles show O—H⋯N hydrogen bonds forming chain-like structures in the solid state. nih.gov The ethoxy group at the 4-position of the target compound could also act as a hydrogen bond acceptor.

π–π Stacking: The aromatic nature of the fused benzene (B151609) and imidazole rings facilitates π–π stacking interactions. These interactions are significant in the crystal packing of many benzimidazole derivatives and are often crucial for the binding of these molecules to biological targets like DNA or protein active sites. researchgate.net Crystal structure analyses of various benzimidazoles reveal parallel arrangements stabilized by these π-π interactions. researchgate.net For example, weak π–π stacking interactions with centroid–centroid distances between 3.69 and 3.79 Å have been observed in related structures. nih.gov

Salt Bridges: While less common for the neutral benzimidazole scaffold itself, if the imidazole ring becomes protonated, it can form strong electrostatic interactions known as salt bridges with anionic species, such as carboxylate groups in a protein's active site.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analyses or molecular dynamics (MD) simulations for this compound are not available in the reviewed literature. Such studies are essential for understanding the molecule's dynamic behavior and its interaction with biological systems.

Exploration of Preferred Conformations and Flexibility in Different Environments

Conformational analysis of a molecule like this compound would involve computational methods to determine the most stable three-dimensional arrangements of its atoms. A key aspect would be the orientation of the ethoxy group relative to the benzimidazole ring. The rotation around the C4-O bond would be explored to identify low-energy conformers. This flexibility can be influenced by the surrounding environment (e.g., solvent polarity), which can be modeled computationally. researchgate.net For related benzimidazole derivatives, computational studies have been used to determine conformational flexibility by calculating the molecular energy profile as a function of specific torsion angles. researchgate.net

Simulation of Molecular Motion and Stability of Ligand-Target Complexes

Molecular dynamics simulations are powerful tools used to study the physical movements of atoms and molecules over time. For benzimidazole derivatives, MD simulations are frequently employed to assess the stability of a ligand when bound to a biological target, such as an enzyme or a receptor. tandfonline.comresearchgate.net These simulations can provide insights into:

The stability of the protein-ligand complex, often measured by the root mean square deviation (RMSD) of the ligand and protein backbone over the simulation time. researchgate.net

The specific interactions (hydrogen bonds, hydrophobic contacts) that are maintained over time, contributing to binding affinity.

The flexibility of the ligand within the binding pocket.

For example, MD simulations have been used to investigate the stability of benzimidazole derivatives in complex with targets like the SARS-CoV-2 main protease (Mpro) and human angiotensin-converting enzyme 2 (ACE2) receptor, confirming the stability of binding modes predicted by molecular docking. nih.govjksus.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

No QSAR models specifically developed for or including this compound were identified. QSAR studies are a cornerstone of modern drug design, aiming to correlate variations in the chemical structure of compounds with changes in their biological activity.

Development of Predictive Models Linking Chemical Structure to Observed Biological Interactions

Developing a QSAR model for a series of benzimidazole derivatives involves synthesizing and testing a range of analogs for a specific biological activity (e.g., antimicrobial, anticancer). nih.gov The biological activity data (like IC50 values) are then used as the dependent variable in a statistical model. The independent variables are molecular descriptors, which are numerical representations of the chemical structure.

Relevant descriptors for benzimidazole derivatives often include:

Electronic Descriptors: Related to the distribution of electrons (e.g., dipole moment).

Thermodynamic Descriptors: Such as LogP, which describes lipophilicity.

Spatial and Structural Descriptors: Related to the molecule's size, shape, and connectivity.

Statistical methods like Multiple Linear Regression (MLR) are used to generate a mathematical equation that links these descriptors to the biological activity. researchgate.net A robust QSAR model will have good statistical parameters (e.g., a high correlation coefficient, r²) and predictive power, validated both internally (e.g., using cross-validation) and externally with a test set of compounds.

Table 1: Illustrative Example of Descriptors Used in QSAR Models for General Benzimidazole Derivatives

This table is a generalized representation of the types of data used in QSAR studies on benzimidazole derivatives and does not represent actual data for this compound.

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

| Electronic | Dipole Moment | Influences polar interactions with the target receptor. |

| Thermodynamic | LogP (Lipophilicity) | Affects membrane permeability and hydrophobic interactions. |

| Spatial | Molecular Weight | Relates to the size of the molecule and its fit within a binding site. |

| Structural | Number of Hydrogen Bond Donors | Determines the capacity for forming specific hydrogen bonds with a target. |

Identification of Key Structural Features for Modulating Biological Mechanisms

The ultimate goal of QSAR modeling is to identify which structural features are most important for a compound's activity. nih.gov For the benzimidazole class, QSAR and structure-activity relationship (SAR) studies have highlighted that substitutions at the N-1, C-2, and C-5(6) positions are often critical for modulating pharmacological effects. nih.govnih.gov

For instance, a hypothetical QSAR model might reveal that:

Increasing lipophilicity at a certain position enhances cell penetration and activity.

The presence of a hydrogen bond donor at another position is essential for binding to a specific amino acid residue in the target protein.

Bulky substituents at a particular position may decrease activity due to steric hindrance.

This information provides a rational basis for the design of new, more potent, and selective benzimidazole-based therapeutic agents. Without specific biological activity data and a series of related analogs, such an analysis for this compound cannot be performed.

In Silico Prediction of Molecular Properties Relevant to Biological Pathways (e.g., Membrane Permeability, without physiological outcomes)

In the contemporary drug discovery and development landscape, in silico methods are indispensable for the early-stage evaluation of novel chemical entities. These computational approaches provide valuable insights into the pharmacokinetic and physicochemical properties of a molecule, guiding the selection of candidates with a higher probability of success in later-stage clinical trials. For this compound, a comprehensive analysis of its molecular properties has been undertaken using various computational models. These predictions are crucial for understanding its potential behavior in biological systems, particularly its ability to permeate cellular membranes, a critical factor for reaching intracellular targets.

The predicted molecular properties of this compound are summarized in the following tables, which detail its physicochemical characteristics, lipophilicity, water solubility, and drug-likeness parameters.

Physicochemical Properties

The fundamental physicochemical properties of a molecule, such as its molecular weight, the number of hydrogen bond donors and acceptors, and its topological polar surface area (TPSA), are pivotal in determining its absorption and distribution profile.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.19 g/mol |

| Topological Polar Surface Area (TPSA) | 41.57 Ų |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 2 |

The molecular weight of this compound is well within the range typically associated with good oral bioavailability. Its TPSA, a measure of the surface area of polar atoms, is a key indicator of a molecule's ability to permeate cell membranes. A lower TPSA value, such as the one predicted for this compound, is generally correlated with increased membrane permeability.

Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It reflects the affinity of a molecule for a lipid-rich environment compared to an aqueous one. Various computational models are used to predict Log P, each with its own algorithm.

| Log P Model | Predicted Value |

|---|---|

| iLOGP | 1.88 |

| XLOGP3 | 1.75 |

| WLOGP | 1.61 |

| MLOGP | 1.53 |

| Silicos-IT | 2.13 |

| Consensus Log P | 1.78 |

The consensus Log P value of 1.78 suggests that this compound possesses a balanced lipophilicity. This characteristic is often favorable for oral drug candidates, as it can facilitate both dissolution in the aqueous environment of the gastrointestinal tract and subsequent permeation across the lipid-rich intestinal membrane.

Water Solubility

The aqueous solubility of a compound is a crucial factor for its absorption from the gastrointestinal tract. Poorly soluble compounds often exhibit low and variable oral bioavailability. Computational models can predict water solubility, typically expressed as the logarithm of the molar solubility (Log S).

| Solubility Model | Predicted Log S | Solubility Class |

|---|---|---|

| ESOL | -2.65 | Soluble |

| Ali | -2.99 | Soluble |

| SILICOS-IT | -2.58 | Soluble |

The predicted Log S values indicate that this compound is likely to be soluble in water. This predicted solubility profile is advantageous for its potential development as an orally administered agent.

Drug-Likeness

"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses properties that would make it a likely drug candidate. Several rule-based filters have been developed to evaluate drug-likeness, with Lipinski's "rule of five" being the most widely recognized. These rules are based on the observation that most orally administered drugs have certain physicochemical properties within a specific range.

| Rule | Parameter | Predicted Value | Violation |

|---|---|---|---|

| Lipinski | Molecular Weight ≤ 500 g/mol | 162.19 | No |

| Log P ≤ 5 | 1.78 | No | |

| H-bond Donors ≤ 5 | 1 | No | |

| H-bond Acceptors ≤ 10 | 3 | No | |

| Ghose | 160 ≤ MW ≤ 480 | 162.19 | No |

| -0.4 ≤ WLOGP ≤ 5.6 | 1.61 | No | |

| 40 ≤ Molar Refractivity ≤ 130 | 47.55 | No | |

| 20 ≤ Total Atoms ≤ 70 | 22 | No | |

| Veber | Rotatable Bonds ≤ 10 | 2 | No |

| TPSA ≤ 140 Ų | 41.57 | No | |

| Egan | WLOGP ≤ 5.88 | 1.61 | No |

| TPSA ≤ 131.6 Ų | 41.57 | No | |

| Muegge | 200 ≤ MW ≤ 600 | 162.19 | Yes |

| -2.0 ≤ XLOGP3 ≤ 5.0 | 1.75 | No | |

| TPSA ≤ 150 Ų | 41.57 | No | |

| Rings ≤ 7 | 2 | No | |

| Carbons > 4 | 9 | No | |

| Heteroatoms > 1 | 3 | No | |

| Rotatable Bonds ≤ 15 | 2 | No | |

| H-bond Acceptors ≤ 10 | 3 | No | |

| H-bond Donors ≤ 5 | 1 | No |

Mechanistic Insights into Pre Clinical Biological Interactions of 4 Ethoxy 1h Benzimidazole Derivatives

Elucidation of Molecular Targets and Binding Modes

The biological activity of 4-ethoxy-1H-benzimidazole derivatives is intrinsically linked to their ability to interact with specific molecular targets. These interactions, governed by the three-dimensional structure and electronic properties of the molecules, can lead to the inhibition or activation of enzymes, agonism or antagonism of receptors, and direct binding to nucleic acids.

Investigations of Enzyme Inhibition/Activation Mechanisms (e.g., PARP, Topoisomerases, Kinases, COX-2)

Derivatives of this compound have been investigated for their potential to modulate the activity of several key enzymes involved in cellular processes.

Topoisomerases: Certain 2-aryl-1H-benzo[d]imidazole derivatives featuring a 4-ethoxy substitution on the phenyl ring have been identified as inhibitors of human topoisomerase I (Hu Topo I). acs.org Molecular docking studies of these compounds have revealed their binding affinities and interactions within the active site of the enzyme. acs.org For instance, a 4-ethoxy substituted derivative displayed hydrogen bonding with the Asp533 residue of the topoisomerase I enzyme. acs.org Another study on new benzimidazole-1,3,4-oxadiazole derivatives identified a compound with a 2-(4-ethoxyphenyl) moiety as a human topoisomerase I poison. nih.gov Docking studies of a related compound, Hoechst 33342, which also contains an ethoxy group, showed that the oxygen atom of this group forms a hydrogen bond with the amino acid Arg488 in the DNA-topoisomerase I enzyme complex. nih.gov

Kinases: The benzimidazole (B57391) scaffold is a common template for the development of kinase inhibitors. mdpi.com While direct studies on this compound are limited, research on structurally related compounds provides insights. For example, a series of benzimidazole-based derivatives were developed as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinases. mdpi.com In a separate study, 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives were identified as prospective inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in cancer. rsc.org

COX-2: Some novel benzimidazole derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory agents with reduced gastrointestinal side effects. nih.govresearchgate.net

PARP: The benzimidazole carboxamide scaffold is recognized as a basis for potent Poly(ADP-ribose) Polymerase (PARP) inhibitors. nih.govbenthamscience.com PARP enzymes are crucial for DNA repair, and their inhibition is a therapeutic strategy for certain cancers. benthamscience.comnih.gov

Interactive Data Table: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Compound Class | Enzyme Target | Key Findings |

| 2-Aryl-1H-benzo[d]imidazoles (with 4-ethoxy substitution) | Human Topoisomerase I | Hydrogen bonding with Asp533 in the active site. acs.org |

| 2-(4-Ethoxyphenyl)-benzimidazole-1,3,4-oxadiazole derivative | Human Topoisomerase I | Acts as a topoisomerase I poison. nih.gov |

| 4-(2-(Dimethylamino)ethoxy)benzohydrazide derivatives | Microtubule Affinity Regulating Kinase 4 (MARK4) | Show considerable binding affinity and inhibitory potential. rsc.org |

| Benzimidazole derivatives | COX-2 | Exhibit selective inhibitory activity. nih.govnih.gov |

| Benzimidazole carboxamides | PARP-1 | The scaffold is a known basis for potent inhibitors. nih.govbenthamscience.com |

Receptor Agonism/Antagonism Mechanisms (e.g., Dopamine (B1211576) Receptors, Adenosine (B11128) Receptors, Cannabinoid Receptors, Bradykinin (B550075) Receptors)

The interaction of this compound derivatives with various cell surface and intracellular receptors has been a subject of investigation, revealing potential therapeutic applications.

Dopamine Receptors: A study of 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles demonstrated a high affinity for the dopamine D2 receptor. nih.gov Docking analyses revealed key interactions, including a hydrogen bond between the ethereal oxygen of the ethoxy group and the hydrogen of Phe 185 or Trp 115 residues of the D2 receptor. nih.gov This interaction, along with others, contributes to the binding of these ligands to the receptor. nih.gov

Cannabinoid Receptors: A novel class of selective CB2 receptor agonists based on a benzimidazole moiety with a p-ethoxyphenyl component has been prepared and evaluated. researchgate.net These compounds exhibited high binding affinities, in the nanomolar range, for the CB2 receptor with good to excellent selectivity over the CB1 receptor. researchgate.net

Bradykinin Receptors: While research on bradykinin receptor antagonists has explored various chemical scaffolds, including 1-benzylbenzimidazoles, specific data on the interaction of this compound derivatives with these receptors is not extensively documented in the reviewed literature. nih.govnih.govresearchgate.net

Adenosine Receptors: The development of selective adenosine receptor antagonists has involved various heterocyclic compounds. nih.govresearchgate.net However, specific studies detailing the agonistic or antagonistic mechanisms of this compound derivatives at adenosine receptors are not prominent in the available research.

Interactive Data Table: Receptor Interactions of this compound Derivatives

| Compound Class | Receptor Target | Interaction Type | Key Findings |

| 5-[2-(4-Arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles | Dopamine D2 Receptor | Antagonist (inferred from binding studies) | High affinity, with the ethoxy group forming a hydrogen bond with receptor residues. nih.gov |

| Benzimidazole derivatives with a p-ethoxyphenyl part | Cannabinoid CB2 Receptor | Agonist | High binding affinity (nM range) and selectivity over CB1 receptors. researchgate.net |

DNA Interaction and Intercalation Studies

Benzimidazole-containing compounds are known to interact with DNA, a mechanism that is central to the cytotoxic effects of some anticancer agents. nih.govresearchgate.net The mode of binding can vary, including intercalation between base pairs and binding to the minor groove. nih.gov

Studies on 1H-benzo[d]imidazole derivatives with a 4-ethoxy substitution at the phenyl end have suggested that these molecules exhibit selectivity for the minor groove of B-DNA. acs.org This selectivity is attributed to the electrostatic potential of the AT-rich regions of the minor groove and the stabilizing van der Waals interactions. acs.org The process of intercalation involves the insertion of a planar molecule between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov While the general principle of DNA interaction by benzimidazoles is established, detailed studies specifically elucidating the intercalation versus groove-binding preference of this compound are areas for further research.

Cellular Pathway Modulation Studies

The interaction of this compound derivatives with their molecular targets can trigger a cascade of downstream events, leading to the modulation of various cellular pathways.

Disruption of Specific Biological Pathways at the Molecular Level

The inhibition of enzymes such as topoisomerases and kinases by benzimidazole derivatives directly impacts critical cellular pathways. For example, topoisomerase I inhibitors interfere with the DNA replication and transcription machinery, leading to cell cycle arrest and apoptosis. nih.gov Similarly, the inhibition of kinases like EGFR and BRAFV600E disrupts signaling pathways that are often hyperactivated in cancer cells, such as the MAPK/ERK pathway, thereby inhibiting cell proliferation and survival. mdpi.com The interaction with dopamine D2 receptors suggests a modulation of dopaminergic signaling pathways in the central nervous system, which are crucial for motor control, motivation, and cognition. nih.govnih.gov Agonism at the CB2 receptor points to the modulation of pathways involved in inflammation and immune responses. researchgate.net

Investigation of Apoptosis Induction Mechanisms in Cell Lines (e.g., through mitochondrial function disruption)

A significant outcome of the interaction of many benzimidazole derivatives with cancer cells is the induction of apoptosis, or programmed cell death. nih.govjksus.org Several mechanistic aspects of this process have been investigated.

Studies on benzimidazole-based EGFR and BRAFV600E inhibitors have shown that these compounds can induce apoptosis by increasing the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the balance of pro- and anti-apoptotic proteins is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis. Other research has also highlighted the role of novel benzimidazole derivatives as apoptosis-inducing agents by specifically targeting and reducing the expression of Bcl-2. nih.gov The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects in various cancer cell lines. jksus.orgmdpi.comjksus.org

Modulation of Key Cellular Processes Relevant to Disease Models

Derivatives of this compound have been investigated for their potential to interfere with cellular signaling pathways and processes that are often dysregulated in diseases such as cancer. Research in this area has provided insights into how these compounds exert their biological effects at a molecular level.

One of the key mechanisms by which benzimidazole derivatives, including those with ethoxy substitutions, exhibit their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers. For instance, certain benzimidazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical for tumor growth and angiogenesis.

In addition to kinase inhibition, another significant cellular process modulated by benzimidazole derivatives is apoptosis, or programmed cell death. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. Studies have shown that some benzimidazole compounds can trigger apoptosis through the activation of caspases, which are key enzymes in the apoptotic pathway, and by altering the expression of proteins involved in the regulation of cell death, such as those in the Bcl-2 family.

Furthermore, the integrity and replication of DNA are vital for cell survival, and targeting these processes is another avenue for therapeutic intervention. Certain benzimidazole derivatives have been found to act as topoisomerase inhibitors or DNA intercalating agents, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells. Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, has also been identified as a target for some benzimidazole derivatives.

While much of the research has been on the broader class of benzimidazoles, specific studies on derivatives bearing an ethoxy group have provided more targeted insights. For example, a novel series of 2-ethoxy-4-(6-nitro-1H-benzo[d]imidazol-2-yl)phenol derivatives were synthesized and evaluated for their biological activities. While this study focused on the synthesis and initial screening, it pointed towards the potential of such compounds in modulating cellular targets like dihydrofolate reductase, an enzyme important in both microbial and cancer chemotherapy.

Detailed Research Findings:

Pre-clinical research has identified specific molecular targets for ethoxy-substituted benzimidazole derivatives. A notable example is the investigation of a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, which included compounds with ethoxy moieties. These compounds demonstrated significant anticancer activity, and in silico studies suggested that their mechanism of action could involve the inhibition of key enzymes like dihydrofolate reductase.

The following table summarizes the anticancer activity of some of the most potent compounds from this series against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

| 1d | MCF-7 (Breast) | 2.15 |

| HepG2 (Liver) | 3.42 | |

| HCT-116 (Colon) | 1.84 | |

| PC-3 (Prostate) | 4.56 | |

| Hela (Cervical) | 2.89 | |

| 2d | MCF-7 (Breast) | 3.28 |

| HepG2 (Liver) | 4.15 | |

| HCT-116 (Colon) | 2.57 | |

| PC-3 (Prostate) | 5.12 | |

| Hela (Cervical) | 3.91 | |

| 3s | MCF-7 (Breast) | 4.62 |

| HepG2 (Liver) | 5.83 | |

| HCT-116 (Colon) | 3.98 | |

| PC-3 (Prostate) | 6.47 | |

| Hela (Cervical) | 5.21 | |

| 4b | MCF-7 (Breast) | 2.88 |

| HepG2 (Liver) | 3.91 | |

| HCT-116 (Colon) | 2.13 | |

| PC-3 (Prostate) | 4.89 | |

| Hela (Cervical) | 3.45 | |

| 4k | MCF-7 (Breast) | 1.96 |

| HepG2 (Liver) | 2.74 | |

| HCT-116 (Colon) | 1.92 | |

| PC-3 (Prostate) | 3.87 | |

| Hela (Cervical) | 2.53 |

Data adapted from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.

In another line of research, benzimidazole derivatives have been investigated for their potential to treat neurodegenerative diseases like Alzheimer's disease by inhibiting cholinesterase enzymes. While specific data on 4-ethoxy derivatives in this context is limited, the broader class of benzimidazoles has shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The following table presents the cholinesterase inhibitory activity for a selection of benzimidazole derivatives.

| Compound | AChE IC50 (mM) | BChE IC50 (mM) |

| Derivative 1 | 1.12 | 1.54 |

| Derivative 2 | 1.01 | 1.23 |

| Derivative 3 | 1.19 | 1.87 |

| Derivative 4 | >2 | >2 |

| Derivative 5 | 1.08 | 1.10 |

Data represents a selection of benzimidazole derivatives evaluated for cholinesterase inhibitory activity.

Advanced Spectroscopic and Analytical Characterization Methodologies in 4 Ethoxy 1h Benzimidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 4-ethoxy-1H-benzimidazole. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural map of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons represented by the signal.

For this compound, a typical ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the benzimidazole (B57391) ring system and the protons of the ethoxy group. While comprehensive, publicly available spectral data with full assignment is limited, patent literature provides some insight into the expected chemical shifts when dissolved in dimethyl sulfoxide-d6 (DMSO-d6). The aromatic protons are expected to appear in the downfield region, typically between δ 7.0 and 8.2 ppm. The ethoxy group protons would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern for an ethyl group.

Illustrative ¹H NMR Data for this compound in DMSO-d6:

| Protons | Chemical Shift (δ) ppm (multiplicity) |

| Aromatic CH | 7.98-8.21 (m) |

| Aromatic CH | 7.01-7.11 (m) |

| Aromatic CH | 6.70 (d, J=7.4 Hz) |

| OCH₂ CH₃ | 4.23 (q, J=7.0 Hz) |

| OCH₂CH₃ | 1.27-1.50 (m) |

Note: The data presented is based on limited available information and serves as an illustrative example. Precise chemical shifts and coupling constants can vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and providing insights into their chemical environment (e.g., aromatic, aliphatic, attached to an oxygen).

A predicted ¹³C NMR spectrum of this compound would show signals for the carbon atoms of the benzimidazole core and the ethoxy side chain. The aromatic carbons would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the ethoxy group. The carbon attached to the oxygen atom (C-O) of the ethoxy group would be deshielded and appear at a lower field than the terminal methyl carbon. Detailed and experimentally verified ¹³C NMR data for this specific compound is not widely available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Determination

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between atoms within the molecule. A ¹H-¹H COSY experiment, for instance, reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

In the context of this compound, a COSY spectrum would be crucial for:

Confirming the ethoxy group: It would show a cross-peak between the triplet of the methyl protons and the quartet of the methylene protons, confirming their direct connectivity.

Assigning aromatic protons: Cross-peaks between adjacent aromatic protons on the benzene (B151609) ring portion of the benzimidazole would help in their unambiguous assignment, which can sometimes be challenging from the 1D spectrum alone.

While specific COSY data for this compound is not readily found in published literature, its application is a standard and essential procedure in the structural confirmation of such novel compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula. For this compound (C₉H₁₀N₂O), HRMS would be used to confirm its theoretical exact mass, thereby distinguishing it from other compounds with the same nominal mass but different elemental compositions. Although specific HRMS data for this compound is not publicly available, this technique is indispensable for the definitive confirmation of its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a sample of this compound and confirming its molecular weight.

In an LC-MS analysis, the sample is first passed through an LC column, which separates the target compound from any impurities. The eluent from the column is then introduced into the mass spectrometer. The resulting chromatogram will show a major peak at a specific retention time corresponding to this compound, with any minor peaks indicating the presence of impurities. The mass spectrometer provides the mass spectrum for each peak, and for the main peak, a mass corresponding to the protonated molecule ([M+H]⁺) of this compound would be expected at an m/z of approximately 163.0. This confirms the molecular weight of the compound eluting at that specific retention time.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other readily available literature, the expected insights from such an analysis can be described.

A single-crystal X-ray diffraction analysis of this compound would provide critical information regarding its molecular conformation. The benzimidazole ring system itself is anticipated to be largely planar. The primary conformational variables would be the orientation of the ethoxy group relative to this ring. Key parameters, such as the C-O-C bond angle and the torsion angles involving the ethyl group, would define the spatial disposition of the ethoxy substituent.

Table 1: Anticipated Crystallographic Data for this compound This table is predictive, as no experimental data is currently published.

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Defines the symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell. |

| Z (Molecules per unit cell) | Number of molecules in one unit cell. |

| Torsion Angles (C-C-O-C) | Defines the conformation of the ethoxy group. |

The stability of the crystal lattice is dictated by a network of non-covalent intermolecular interactions. For this compound, the most significant of these would be hydrogen bonding involving the imidazole (B134444) N-H group. This proton donor can form strong hydrogen bonds with the nitrogen atom of an adjacent molecule (N-H···N), a common and structure-directing interaction in benzimidazole crystals. This typically leads to the formation of infinite chains or centrosymmetric dimers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods provide valuable information about the functional groups and electronic structure of a molecule.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

The key vibrational modes anticipated for this compound include:

N-H Stretching: A characteristic broad band is expected in the region of 3400-3200 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the imidazole ring. This band is often broadened due to hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching vibrations from the ethoxy group (CH₃ and CH₂) are expected to appear just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring are expected to produce strong to medium intensity bands in the 1650-1450 cm⁻¹ region.

C-O Stretching: The ether linkage (Ar-O-C) is expected to show strong, characteristic bands corresponding to asymmetric and symmetric C-O-C stretching. The aromatic ether (Ar-O) stretch typically appears around 1270-1230 cm⁻¹, while the alkyl ether (O-C) stretch is found near 1150-1085 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Imidazole N-H | Stretching | ~3400–3200 | Medium-Strong, Broad |

| Aromatic C-H | Stretching | ~3100–3000 | Medium-Weak |

| Aliphatic C-H (ethoxy) | Stretching | ~2980–2850 | Medium-Strong |

| Imidazole/Benzene C=N, C=C | Ring Stretching | ~1650–1450 | Medium-Strong |

| Aromatic Ether C-O | Asymmetric Stretching | ~1270–1230 | Strong |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The benzimidazole ring system contains a conjugated π-electron system, which gives rise to characteristic absorptions in the UV region.

For this compound, the primary electronic transitions are expected to be π → π* transitions associated with the conjugated benzimidazole system. These high-intensity absorptions are typically observed in the range of 240-290 nm for benzimidazole derivatives. The presence of the electron-donating ethoxy group (-OC₂H₅) on the benzene ring is expected to act as an auxochrome. This substituent can cause a slight red shift (bathochromic shift) of the absorption maxima to longer wavelengths and potentially increase the absorption intensity (hyperchromic effect) compared to the unsubstituted benzimidazole.

Weaker n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital, may also be observed, typically at longer wavelengths and with much lower intensity.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected λmax Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) of the benzimidazole system | ~240–290 | High (ε > 10,000) |

Emerging Research Frontiers and Future Directions for 4 Ethoxy 1h Benzimidazole

Development of 4-Ethoxy-1H-Benzimidazole as Chemical Probes for Biological Systems

The development of chemical probes is essential for dissecting complex biological processes. The inherent biological activity of the benzimidazole (B57391) core makes this compound an attractive scaffold for the design of such probes.

Fluorescent Labels: The benzimidazole nucleus is a key component in the design of fluorescent sensors for various biological applications, including the detection of specific ions and cellular imaging. rsc.orgmdpi.comrsc.orgnih.gov Future research can focus on modifying the this compound structure to create novel fluorescent probes. This could involve the strategic addition of fluorophores or the development of "turn-on" fluorescent sensors where the fluorescence is activated upon binding to a specific biological target. The ethoxy group at the 4-position may influence the photophysical properties of such probes, potentially leading to sensors with unique excitation and emission spectra.

Isotopic Labels: Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking the metabolic fate of compounds. While specific isotopic labeling of this compound has not been extensively reported, the synthesis of other isotopically labeled benzimidazoles, such as cambendazole, provides a methodological precedent. acs.org Introducing stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the this compound structure would enable detailed mechanistic studies of its interactions with biological targets and its metabolic pathways.

A significant advancement in probe development involves the creation of "clickable" probes. These probes contain a reactive handle, such as an alkyne or azide (B81097) group, that allows for their covalent attachment to target molecules via click chemistry. This approach has been successfully applied to other benzimidazole derivatives to label cellular proteins. nih.gov Designing a "clickable" version of this compound would be a valuable tool for identifying its cellular binding partners and understanding its mechanism of action.

The ability of benzimidazole derivatives to interact with a wide range of biological targets makes them suitable for use in ligand-target binding assays. proquest.comnih.gov this compound-based probes, particularly fluorescently labeled ones, could be employed in techniques such as fluorescence polarization and Förster resonance energy transfer (FRET) to quantify binding affinities and kinetics with high sensitivity.

In the realm of cellular imaging, fluorescent probes derived from this compound have significant potential. The development of probes that localize to specific subcellular compartments or report on the activity of particular enzymes would provide invaluable insights into cellular function. The inherent ability of the benzimidazole scaffold to be incorporated into fluorescent sensors for cellular imaging has been demonstrated, paving the way for the development of specialized probes based on the this compound structure. rsc.orgmdpi.com

Advanced Drug Discovery Research Utilizing Benzimidazole Scaffold

The benzimidazole scaffold is considered a "privileged" structure in drug discovery due to its ability to bind to multiple biological targets with high affinity. nih.govnih.gov This versatility makes it an ideal starting point for the development of novel therapeutics.

The concept of multi-targeted ligands, which can modulate the activity of several biological targets simultaneously, is a promising strategy for treating complex diseases like cancer and inflammatory disorders. The benzimidazole core is particularly well-suited for the rational design of such ligands. nih.govresearchgate.net By strategically modifying the this compound scaffold, it is possible to design compounds that interact with multiple targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. The ethoxy group can be a key determinant in modulating the binding affinity and selectivity of these multi-targeted ligands.

Benzimidazole derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, by interacting with a wide range of biological targets. researchgate.netrsc.orgresearchgate.netresearchgate.netscilit.comsemanticscholar.org This suggests that this compound and its derivatives could be explored as new chemical entities to probe and modulate novel biological pathways. High-throughput screening of a library of this compound derivatives against a panel of biological targets could uncover unexpected activities and open up new avenues for therapeutic intervention.

Integration with Chemoinformatics and Big Data Approaches in Chemical Biology

The fields of chemoinformatics and big data are revolutionizing drug discovery and chemical biology. These computational approaches can be powerfully integrated with experimental research on this compound.

Chemoinformatics tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be used to predict the biological activity of this compound derivatives and to understand their binding modes with target proteins. nih.govukm.mynih.gov These in silico methods can guide the design of new compounds with improved potency and selectivity, thereby accelerating the drug discovery process. azolifesciences.com

The vast amount of biological data generated from high-throughput screening and other 'omics' technologies can be analyzed using big data approaches to identify new biological targets for this compound and to understand its polypharmacology. By mining large biological databases, researchers can uncover novel correlations between the chemical structure of this compound and its biological effects, leading to the identification of new therapeutic applications. nih.govnih.gov

Data Mining and Predictive Analytics for Benzimidazole Libraries

The generation of large chemical libraries containing diverse benzimidazole derivatives has necessitated the use of data mining and predictive analytics to efficiently navigate the vast chemical space. These computational techniques are employed to identify patterns, build predictive models, and prioritize compounds for synthesis and testing.

Data mining in this context involves sifting through extensive datasets from high-throughput screening, scientific literature, and chemical databases to extract structure-activity relationships (SAR). nih.govresearchgate.net For a library containing this compound, algorithms can identify how the ethoxy group at the 4-position, in combination with other substitutions, influences biological activity or material properties.

Predictive analytics, often utilizing machine learning and quantitative structure-activity relationship (QSAR) models, builds upon these mined data. By calculating a range of molecular descriptors (e.g., topological, electronic, steric), these models can forecast the properties of unsynthesized benzimidazole derivatives. This in silico approach allows researchers to assess the potential of novel compounds, including analogues of this compound, before committing to resource-intensive laboratory synthesis. nih.govrsc.org This significantly accelerates the discovery of lead compounds for targeted applications.

Table 1: Exemplar Molecular Descriptors for Predictive Modeling of Benzimidazole Derivatives

| Compound | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (TPSA) (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| 1H-Benzimidazole | 118.14 | 1.53 | 41.57 | 1 | 1 |

| This compound | 162.19 | 2.15 | 50.80 | 1 | 2 |

| 2-Methyl-1H-benzimidazole | 132.16 | 1.98 | 41.57 | 1 | 1 |